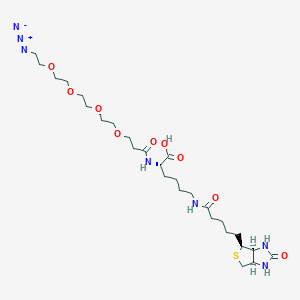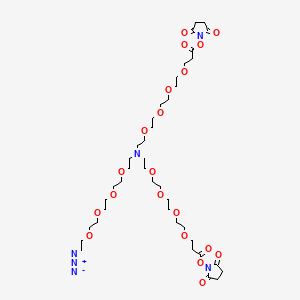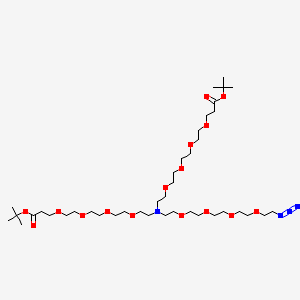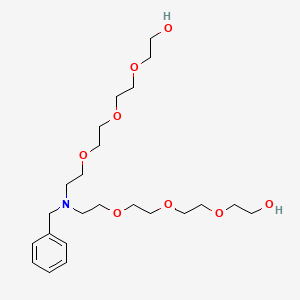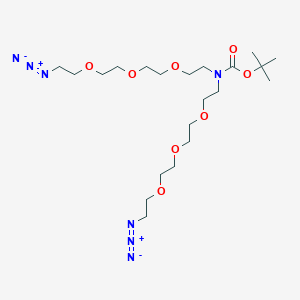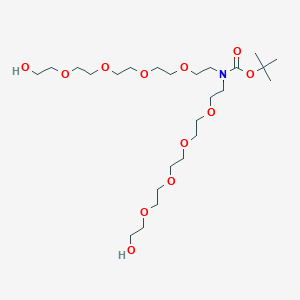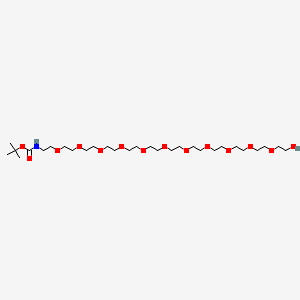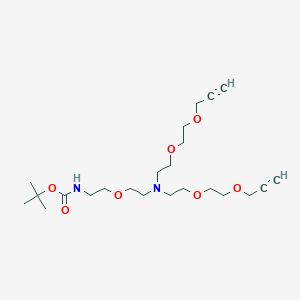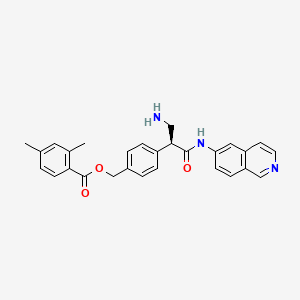
Netarsudil
描述
Netarsudil, sold under the brand name Rhopressa among others, is a medication for the treatment of glaucoma . It is used alone or together with other medicines to lower pressure inside the eye that is caused by open-angle glaucoma or ocular (eye) hypertension . This medication is available only with your doctor’s prescription .
Synthesis Analysis
A scalable asymmetric synthesis of netarsudil is described. The six-step synthetic route originates from 2,4-dimethylbenzoate phenyl acetic acid starting material .
Molecular Structure Analysis
Netarsudil has a molecular formula of C28H27N3O3 . It is an amino-isoquinoline amide and inhibitor of Rho kinase (ROCK) and norepinephrine transporter (NET), with potential intraocular pressure (IOP)-lowering activity .
Chemical Reactions Analysis
Netarsudil is a Rho kinase inhibitor, the only class of anti-glaucoma medications acting upon the cells of trabecular meshwork ™ and Schlemm’s canal (SC), reorganizing the extracellular matrix .
Physical And Chemical Properties Analysis
Netarsudil has a molecular weight of 453.54 . Its density is 1.3±0.1 g/cm3, boiling point is 711.9±60.0 °C at 760 mmHg, and vapour pressure is 0.0±2.3 mmHg at 25°C .
科学研究应用
Treatment of Glaucoma and Ocular Hypertension
Netarsudil is primarily used in the treatment of primary open-angle glaucoma and ocular hypertension . It works by reducing intraocular pressure (IOP), which is a major risk factor for the development of these conditions .
Actin-Driven Cellular Functions
Netarsudil has been found to affect actin-driven cellular functions in normal and glaucomatous trabecular meshwork cells . It induces the disassembly of actin stress fibers, which are thicker in glaucomatous cells .
Phagocytosis Stimulation
Netarsudil potently stimulates the phagocytic uptake of extracellular vesicles . This could help clear outflow channels in trabecular meshwork tissue, thereby regulating IOP .
Modulation of Cellular Communication
Netarsudil can induce lateral fusion of tunneling nanotubes that connect adjacent trabecular meshwork cells . These nanotubes are important for cellular communication within the trabecular meshwork .
Inhibition of Rho Kinase
Netarsudil inhibits the enzyme rho kinase . This inhibition appears to increase the outflow of aqueous humor through the trabecular meshwork and reduce pressure in the veins of the episcleral layer .
Inhibition of Norepinephrine Transporter
In addition to rho kinase, Netarsudil also inhibits the norepinephrine transporter . This could potentially have implications for its use in other neurological or psychiatric conditions, although more research would be needed in this area.
Preclinical Development
Netarsudil has shown high potency in biochemical and cell-based assays during preclinical development . It has demonstrated the ability to produce large and durable IOP reductions in animal models, with favorable pharmacokinetic and ocular tolerability profiles .
Clinical Trials
Netarsudil has been involved in various clinical trials, including a Phase 3 trial comparing its safety and efficacy to Ripasudil in patients with primary open-angle glaucoma or ocular hypertension . The results showed that Netarsudil was well tolerated and more effective in reducing IOP than Ripasudil .
作用机制
Mode of Action
Netarsudil acts as an inhibitor to both Rho kinase and the norepinephrine transporter . By inhibiting Rho kinase, Netarsudil reduces cell contraction, decreases the expression of fibrosis-related proteins, and reduces cell stiffness in the trabecular meshwork ™ and Schlemm’s canal (SC) cells . The inhibition of the norepinephrine transporter by Netarsudil is also a significant part of its mode of action .
Biochemical Pathways
Netarsudil specifically targets the conventional trabecular pathway of aqueous humour outflow . This is in contrast to many other glaucoma medications that affect the unconventional uveoscleral pathway through mechanisms like protaglandin F2-alpha analog .
Pharmacokinetics
After instillation into the eye, Netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . The elimination half-life of Netarsudil is approximately 16-17 hours , and the duration of action is at least 24 hours .
Result of Action
The primary result of Netarsudil’s action is the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension . This is achieved by increasing the outflow of aqueous humor through the trabecular meshwork . Lowering high pressure inside the eye can help prevent loss of vision or blindness .
Action Environment
The action of Netarsudil is influenced by the environment within the eye. The drug is applied topically as eye drops, and its effectiveness can be influenced by factors such as the patient’s tear production, blink rate, and the health of the cornea. It’s also worth noting that the drug’s action and efficacy may be influenced by other medications the patient is using, especially other eye drops. Therefore, it’s recommended to apply other eye drops at least five minutes before or after Netarsudil .
安全和危害
属性
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURRXQUGYQRVML-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027774 | |
| Record name | Netarsudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The medical condition glaucoma is a leading cause of progressive visual impairment and blindness across the world with primary open-angle glaucoma (POAG) being the major type of glaucoma. Elevated intraocular pressure (IOP) resulting from increased resistance to aqueous humor outflow is considered a major risk for the development and progression of POAG, but various clinical studies have demonstrated that the reduction and tight control of IOP can delay or prevent POAG and the vision loss associated with it. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through two main outflow pathways: the conventional (trabecular) and the unconventional (uveoscleral) pathways. Under ordinary physiological conditions, diagnostic tracers have shown that the conventional trabecular pathway accounts for up to 90% of aqueous humor outflow. Through this pathway, aqueous humor drains from the anterior chamber sequentially through the uveal and corneoscleral meshwork beams, juxtacanalicular connective tissue (JCT) region, and inner wall (IW) endothelial cells of Schlemm's canal (SC) until finally entering the lumen of SC. From there aqueous humor drains into the collector channels, intravascular plexus, epscleral veins, and finally into the blood circulation. In glaucomatous eyes, elevated IOP is the result of abnormally increased resistance to aqueous outflow in the conventional trabecular pathway due to apparent increases in the contractile tone and stiffness of the trabecular pathway meshwork (TM), changes in extracellular matrix composition, and/or a decrease in the conductance of the IW endothelial cells of SC. Subsequently, as a rho kinase inhibitor, the novelty of netarsudil lies in its ability or specificity to apply its mechanism of action directly and specifically at the diseased TM of the conventional trabecular outflow pathway. In particular, rho kinases are serine/threonine kinases that function as important downstream effectors of Rho GTPase. Such activity in the TM and SC drives actomysin contraction, promotes extracellular matrix production, and increases cell stiffness. Acting as an inhibitor of rho kinase, netarsudil consequently reduces cell contraction, decreases the expression of fibrosis-related proteins, and reduces cell stiffness in the TM and SC cells. As a result, netarsudil has been able to demonstrate increases in trabecular outflow facility, increases in the effective filtration area of the TM, cause expansion of the TM tissue, and dilate episcleral veins. Furthermore, netarsudil is also believed to possess inhibitory action against the norepinephrine transporter (NET). Such inhibition of the NET prevents reuptake of norepinephrine at noradrenergic synapses, which results in an increase in the strength and duration of endogenous norepinephrine signaling. As a consequence of this enhanced signaling, norepinephrine-induced vasoconstriction that can reduce blood flow to the ciliary body may subsequently be responsible for a mechanism in which the formation of aqueous humor may be delayed, prolonged, or reduced as well. | |
| Record name | Netarsudil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Netarsudil | |
CAS RN |
1254032-66-0 | |
| Record name | [4-[(1S)-1-(Aminomethyl)-2-(6-isoquinolinylamino)-2-oxoethyl]phenyl]methyl 2,4-dimethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254032-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Netarsudil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254032660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netarsudil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Netarsudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NETARSUDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6I5QDT7QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



